molecular formula C7H10O2 B12088803 5-Ethyl-3-methylfuran-2(5H)-one CAS No. 26329-68-0

5-Ethyl-3-methylfuran-2(5H)-one

Cat. No.: B12088803
CAS No.: 26329-68-0
M. Wt: 126.15 g/mol
InChI Key: UVERQUDHQJYTIT-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylfuran-2(5H)-one is an organic compound with the molecular formula C7H10O2 It is a furan derivative, characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methylfuran-2(5H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-butanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired furan derivative.

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the cyclization process. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-methylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furan ring to a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated furan derivatives.

Scientific Research Applications

5-Ethyl-3-methylfuran-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have biological activity, making it a subject of study in medicinal chemistry.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-methylfuran-2(5H)-one involves its interaction with molecular targets through its furan ring. The compound can participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its application, such as its role in drug development or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-2-furancarboxylic acid
  • 3-Methyl-2-furancarboxylic acid
  • 2,5-Dimethylfuran

Uniqueness

5-Ethyl-3-methylfuran-2(5H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

26329-68-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-ethyl-4-methyl-2H-furan-5-one

InChI

InChI=1S/C7H10O2/c1-3-6-4-5(2)7(8)9-6/h4,6H,3H2,1-2H3

InChI Key

UVERQUDHQJYTIT-UHFFFAOYSA-N

Canonical SMILES

CCC1C=C(C(=O)O1)C

Origin of Product

United States

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